molecular formula C18H14N2O5S B14932352 2-nitro-N-(2-phenoxyphenyl)benzenesulfonamide

2-nitro-N-(2-phenoxyphenyl)benzenesulfonamide

Cat. No.: B14932352
M. Wt: 370.4 g/mol
InChI Key: RYBGJIIDADXNQS-UHFFFAOYSA-N
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Description

2-nitro-N-(2-phenoxyphenyl)benzenesulfonamide is an organic compound with the molecular formula C18H14N2O5S It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

The synthesis of 2-nitro-N-(2-phenoxyphenyl)benzenesulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 2-phenoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography to obtain pure this compound .

Chemical Reactions Analysis

2-nitro-N-(2-phenoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong bases can lead to the replacement of the phenoxy group with other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, iron powder, and strong bases. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-nitro-N-(2-phenoxyphenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-nitro-N-(2-phenoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including the reduction of tumor growth in cancer cells. The compound’s ability to induce apoptosis (programmed cell death) in cancer cells has also been studied, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

2-nitro-N-(2-phenoxyphenyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

    2-nitro-N-phenylbenzenesulfonamide: Similar in structure but lacks the phenoxy group, which may affect its reactivity and biological activity.

    N-(2-phenoxyphenyl)benzenesulfonamide:

    4-nitro-N-(2-phenoxyphenyl)benzenesulfonamide: The nitro group is positioned differently, which can lead to variations in reactivity and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C18H14N2O5S

Molecular Weight

370.4 g/mol

IUPAC Name

2-nitro-N-(2-phenoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C18H14N2O5S/c21-20(22)16-11-5-7-13-18(16)26(23,24)19-15-10-4-6-12-17(15)25-14-8-2-1-3-9-14/h1-13,19H

InChI Key

RYBGJIIDADXNQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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